molecular formula C42H51N6NaO4RuS2 B3030146 CID 121235233 CAS No. 871466-65-8

CID 121235233

Cat. No.: B3030146
CAS No.: 871466-65-8
M. Wt: 892.1 g/mol
InChI Key: AECRLIZIPPIXIE-UHFFFAOYSA-M
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Description

Compound “CID 121235233” is a complex organometallic compound with the molecular formula C42H51N6NaO4RuS2 and a molecular weight of 892.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 121235233” involves multiple steps, including the coordination of ruthenium with organic ligands. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 121235233” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced using suitable reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ruthenium complexes, while reduction may produce reduced ruthenium species.

Scientific Research Applications

Compound “CID 121235233” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in industrial processes that require efficient catalysis and specific chemical transformations.

Mechanism of Action

The mechanism of action of compound “CID 121235233” involves its interaction with molecular targets through coordination chemistry. The ruthenium center plays a crucial role in mediating these interactions, leading to various biochemical and chemical effects. The pathways involved include the activation of specific substrates and the facilitation of electron transfer processes.

Comparison with Similar Compounds

    Compound A: Similar in structure but with different ligands, leading to variations in reactivity and applications.

    Compound B: Shares the same ruthenium center but differs in the organic framework, affecting its chemical properties.

    Compound C: Another organometallic compound with comparable molecular weight but distinct functional groups.

Uniqueness: Compound “CID 121235233” stands out due to its specific combination of ligands and the resulting unique properties. Its versatility in catalysis and potential biological activities make it a valuable compound in various research fields.

Properties

InChI

InChI=1S/C28H44N2.C12H8N2O4.2CNS.Na.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;;/q;;2*-1;+1;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRLIZIPPIXIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Na+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N6NaO4RuS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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